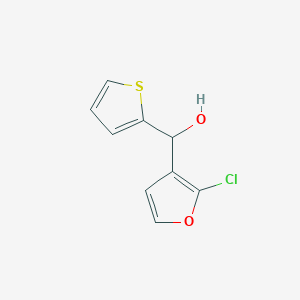
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C9H7ClO2S and a molecular weight of 214.67 g/mol . This compound features a furan ring substituted with a chlorine atom at the 2-position and a thiophene ring attached to a methanol group at the 3-position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol typically involves the reaction of 2-chlorofuran with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to participate in specific interactions with biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chlorofuran-3-yl)methanol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
(Thiophen-2-yl)methanol: Lacks the chlorofuran moiety, which may reduce its potential biological activities.
(2-Chlorofuran-3-yl)(phenyl)methanol: Contains a phenyl ring instead of a thiophene ring, which may alter its chemical and biological properties.
Uniqueness
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is unique due to the presence of both a chlorofuran and a thiophene ring in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H7ClO2S |
|---|---|
Molekulargewicht |
214.67 g/mol |
IUPAC-Name |
(2-chlorofuran-3-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C9H7ClO2S/c10-9-6(3-4-12-9)8(11)7-2-1-5-13-7/h1-5,8,11H |
InChI-Schlüssel |
ZHXDBVRBSWEHPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(C2=C(OC=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)

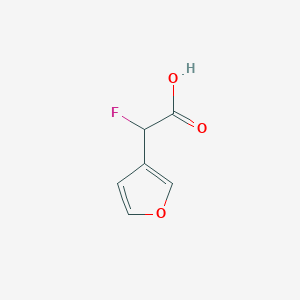
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)
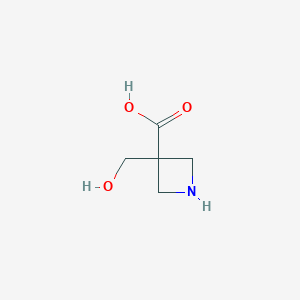
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)

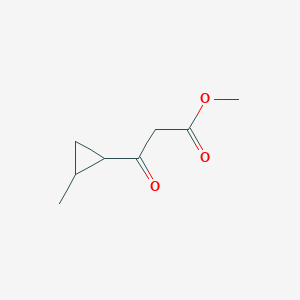

![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)

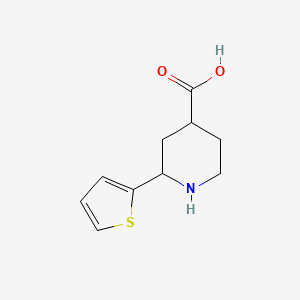
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)
